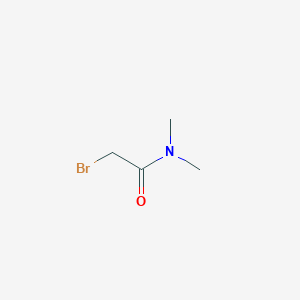
2-ブロモ-N,N-ジメチルアセトアミド
概要
説明
2-Bromo-N,N-dimethylacetamide is an organic compound with the molecular formula C4H8BrNO. It is a colorless to light yellow liquid that is commonly used as an intermediate in organic synthesis and as a catalyst in various chemical reactions . The compound is known for its stability, although it should be kept away from strong oxidizing agents and strong acids .
科学的研究の応用
2-Bromo-N,N-dimethylacetamide has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme mechanisms and as a reagent in biochemical assays.
Industry: 2-Bromo-N,N-dimethylacetamide is used in the production of agrochemicals, dyes, and other industrial chemicals
作用機序
Mode of Action
It has been observed that in certain solvents, the bromo-containing anion of this compound can undergo cyclocondensation onto the carbonyl group of the amide solvent, yielding an oxazolidin-4-one derivative . This suggests that 2-Bromo-N,N-dimethylacetamide may interact with its targets through a similar mechanism, leading to changes in the target molecules.
生化学分析
Biochemical Properties
2-Bromo-n,n-dimethylacetamide plays a significant role in biochemical reactions, particularly in the modification of proteins and enzymes. It interacts with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates. The interaction between 2-Bromo-n,n-dimethylacetamide and cytochrome P450 leads to the formation of reactive intermediates that can modify the enzyme’s active site, altering its activity. Additionally, 2-Bromo-n,n-dimethylacetamide can interact with proteins by forming covalent bonds with amino acid residues, leading to changes in protein structure and function .
Cellular Effects
2-Bromo-n,n-dimethylacetamide has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, 2-Bromo-n,n-dimethylacetamide can inhibit the activity of certain kinases, leading to changes in phosphorylation patterns and downstream signaling events. This compound can also affect gene expression by modifying transcription factors or other regulatory proteins, resulting in altered levels of specific mRNAs and proteins. Furthermore, 2-Bromo-n,n-dimethylacetamide can impact cellular metabolism by interacting with metabolic enzymes and altering their activity .
Molecular Mechanism
The molecular mechanism of action of 2-Bromo-n,n-dimethylacetamide involves its ability to form covalent bonds with biomolecules. This compound can bind to the active sites of enzymes, leading to enzyme inhibition or activation. For instance, 2-Bromo-n,n-dimethylacetamide can inhibit the activity of cytochrome P450 by forming a covalent bond with the heme group, preventing substrate binding and catalysis. Additionally, 2-Bromo-n,n-dimethylacetamide can modify the structure of proteins by reacting with amino acid residues, leading to changes in protein function and stability. These interactions can result in altered cellular processes and physiological effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromo-n,n-dimethylacetamide can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its activity. Long-term exposure to 2-Bromo-n,n-dimethylacetamide can result in cumulative effects on cellular function, including changes in gene expression, protein modification, and enzyme activity. These temporal effects are important to consider when designing experiments and interpreting results .
Dosage Effects in Animal Models
The effects of 2-Bromo-n,n-dimethylacetamide vary with different dosages in animal models. At low doses, this compound can have minimal effects on cellular function and physiology. At higher doses, 2-Bromo-n,n-dimethylacetamide can exhibit toxic or adverse effects, including cell death, tissue damage, and organ dysfunction. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. It is crucial to carefully control the dosage of 2-Bromo-n,n-dimethylacetamide in animal studies to avoid toxicity and ensure accurate results .
Metabolic Pathways
2-Bromo-n,n-dimethylacetamide is involved in various metabolic pathways, interacting with enzymes and cofactors. It can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further react with biomolecules. These metabolic reactions can affect metabolic flux and the levels of specific metabolites. Additionally, 2-Bromo-n,n-dimethylacetamide can influence the activity of other metabolic enzymes, leading to changes in metabolic pathways and cellular metabolism .
Transport and Distribution
Within cells and tissues, 2-Bromo-n,n-dimethylacetamide is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes and within different cellular compartments. The localization and accumulation of 2-Bromo-n,n-dimethylacetamide can affect its activity and function, influencing cellular processes and physiological effects .
Subcellular Localization
The subcellular localization of 2-Bromo-n,n-dimethylacetamide is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, 2-Bromo-n,n-dimethylacetamide can accumulate in the endoplasmic reticulum, where it can interact with enzymes involved in protein folding and modification. The subcellular localization of 2-Bromo-n,n-dimethylacetamide can influence its interactions with biomolecules and its overall biological effects .
準備方法
Synthetic Routes and Reaction Conditions: 2-Bromo-N,N-dimethylacetamide can be synthesized through a two-step process:
Formation of N-bromoacetamide: This involves the reaction of acetamide with bromine in the presence of a chlorinated hydrocarbon or an organic solvent.
Reaction with dimethylamine: The N-bromoacetamide is then reacted with dimethylamine to produce 2-Bromo-N,N-dimethylacetamide.
Industrial Production Methods: In industrial settings, the synthesis of 2-Bromo-N,N-dimethylacetamide typically involves the use of large-scale reactors where the reaction conditions such as temperature, pressure, and solvent concentrations are carefully controlled to optimize yield and purity .
化学反応の分析
Types of Reactions: 2-Bromo-N,N-dimethylacetamide primarily undergoes substitution reactions due to the presence of the bromine atom. It can also participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various amines. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation and Reduction: While less common, 2-Bromo-N,N-dimethylacetamide can undergo oxidation and reduction reactions under specific conditions.
Major Products:
Substitution Reactions: The major products are typically the corresponding substituted acetamides where the bromine atom is replaced by the nucleophile.
Oxidation and Reduction: The products depend on the specific reagents and conditions used but can include various oxidized or reduced forms of the original compound.
類似化合物との比較
- 2-Bromoacetamide
- 2-Chloro-N,N-dimethylacetamide
- 2-Bromo-N,N-diethylacetamide
- 2-Chloro-N-methylacetamide
Comparison: 2-Bromo-N,N-dimethylacetamide is unique due to its specific reactivity profile and stability. Compared to 2-Bromoacetamide, it has a higher molecular weight and different reactivity due to the presence of the dimethyl groups. Compared to 2-Chloro-N,N-dimethylacetamide, the bromine atom in 2-Bromo-N,N-dimethylacetamide makes it more reactive in nucleophilic substitution reactions .
特性
IUPAC Name |
2-bromo-N,N-dimethylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8BrNO/c1-6(2)4(7)3-5/h3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPIOVNJLOVNTMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90280011 | |
| Record name | 2-bromo-n,n-dimethylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90280011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5468-77-9 | |
| Record name | 5468-77-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15089 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-bromo-n,n-dimethylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90280011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-N,N-dimethyl-acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 2-Bromo-N,N-dimethylacetamide utilized in organic synthesis reactions?
A1: 2-Bromo-N,N-dimethylacetamide serves as a reagent in various organic reactions, particularly in palladium-catalyzed cross-coupling reactions [] and photoredox-catalyzed radical reactions [].
- Palladium-Catalyzed Cross-Coupling: This compound can react with aryl dioxaborolanes in the presence of a palladium catalyst []. This type of reaction allows for the formation of a new carbon-carbon bond, which is a fundamental transformation in organic synthesis.
- Photoredox Catalysis: 2-Bromo-N,N-dimethylacetamide can be employed as a source of an active methylene radical under photoredox conditions []. These radicals can participate in a cascade reaction involving addition to N-arylacrylamides, followed by nitrile insertion and homolytic aromatic substitution to construct phenanthridine derivatives.
Q2: What are the advantages of using 2-Bromo-N,N-dimethylacetamide in photoredox-catalyzed reactions compared to other methods for phenanthridine synthesis?
A2: The use of 2-Bromo-N,N-dimethylacetamide in the photoredox catalyzed synthesis of phenanthridines offers several advantages []:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Amino-4-(4-methoxyphenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B1267428.png)
![3-Bromoimidazo[1,2-a]pyridine](/img/structure/B1267429.png)
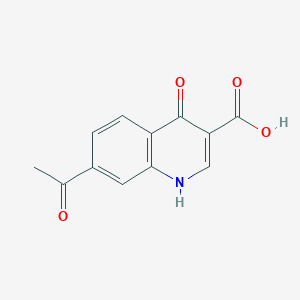
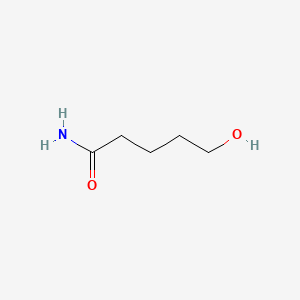
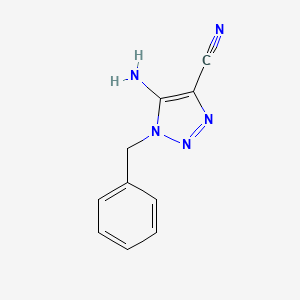
![6-Bromoimidazo[2,1-b]thiazole](/img/structure/B1267435.png)
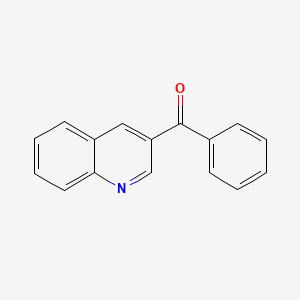
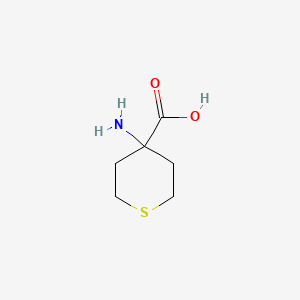
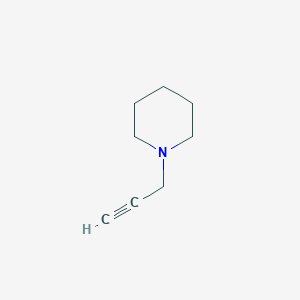
![5-bromo-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B1267448.png)
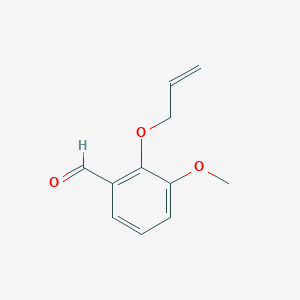
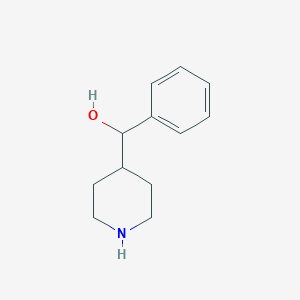
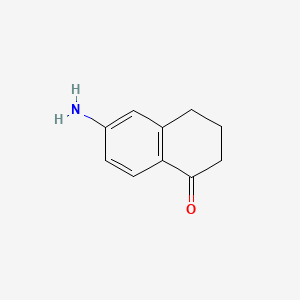
![3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1267455.png)
